molecular formula C8H12N2O2 B1611416 Ethyl 5-ethyl-1H-imidazole-2-carboxylate CAS No. 1171124-65-4

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Cat. No. B1611416
M. Wt: 168.19 g/mol
InChI Key: QFBQZDDWPFZPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a solid at room temperature. It should be stored in a dry environment . The molecular weight of this compound is 168.2 .

Scientific Research Applications

  • Medicine

    • Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro and in vivo for their biological activity .
    • The outcomes of these applications are also diverse, with many imidazole derivatives showing promising results in preclinical and clinical trials .
  • Synthetic Chemistry

    • Imidazole derivatives are used extensively in synthetic chemistry . They can act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • The methods of application or experimental procedures in synthetic chemistry involve the use of imidazole derivatives as reagents or catalysts in various chemical reactions .
  • Industry

    • In industry, imidazole derivatives find applications as ionic liquids and N-heterocyclic carbenes .
    • The methods of application or experimental procedures in industry involve the use of imidazole derivatives in various industrial processes, such as the production of polymers and resins .
    • The outcomes of these applications can be measured in terms of the efficiency and cost-effectiveness of the industrial process .
  • Metal-Organic Frameworks (MOFs)

    • Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research . The coordination advantage of N-heterocyclic carboxylate ligands helps in the construction of structurally stable MOFs .
    • The methods of application or experimental procedures involve the synthesis of MOFs using imidazole multicarboxylate-based ligands .
    • The outcomes of these applications include the creation of temperature- and humidity-dependent proton conductors . The best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
  • Anti-tuberculosis Agents

    • A ring-substituted-1H-imidazole-4-carboxylic acid derivative has been shown to act as a new class of anti-tuberculosis agents .
    • The methods of application or experimental procedures involve the synthesis of the imidazole derivative and its testing against tuberculosis .
    • The outcomes of these applications include the development of a new class of anti-tuberculosis agents .
  • Production of Di- and Tri-substituted Imidazolones

    • Imidazole derivatives have been used in the production of di- and tri-substituted imidazolones .
    • The methods of application or experimental procedures involve the use of imidazole derivatives in chemical reactions to produce imidazolones .
    • The outcomes of these applications include the successful production of di- and tri-substituted imidazolones .
  • Metal-Organic Frameworks (MOFs)

    • Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research . The coordination advantage of N-heterocyclic carboxylate ligands helps in the construction of structurally stable MOFs .
    • The methods of application or experimental procedures involve the synthesis of MOFs using imidazole multicarboxylate-based ligands .
    • The outcomes of these applications include the creation of temperature- and humidity-dependent proton conductors . The best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
  • Anti-tuberculosis Agents

    • A ring-substituted-1H-imidazole-4-carboxylic acid derivative has been shown to act as a new class of anti-tuberculosis agents .
    • The methods of application or experimental procedures involve the synthesis of the imidazole derivative and its testing against tuberculosis .
    • The outcomes of these applications include the development of a new class of anti-tuberculosis agents .
  • Production of Di- and Tri-substituted Imidazolones

    • Imidazole derivatives have been used in the production of di- and tri-substituted imidazolones .
    • The methods of application or experimental procedures involve the use of imidazole derivatives in chemical reactions to produce imidazolones .
    • The outcomes of these applications include the successful production of di- and tri-substituted imidazolones .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBQZDDWPFZPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566632
Record name Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

CAS RN

1171124-65-4
Record name Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium acetate (9.3 g, 113.4 mmol) was added to a solution of 1-amino-butan-2-one hydrochloride (3.41 g, 27.60 mmol) and ethyl imino(methylthio)acetate tetrafluoroborate (7.45 g, 31.84 mmol) synthesized according to the method described in the document (J. Med. Chem., 38, 1995, 2196-2201) in acetic acid (120 mL), and the mixture was stirred at 100° C. for four hours. The reaction solution was concentrated under reduced pressure and then saturated aqueous sodium bicarbonate solution was added to the reaction solution, followed by extraction with ethyl acetate. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1, 2/1, 1/2) to obtain 3.35 g of the title compound as a pale yellow solid (72%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 5
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.